molecular formula C20H20N2OS B2817693 3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile CAS No. 1705509-50-7

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile

Cat. No.: B2817693
CAS No.: 1705509-50-7
M. Wt: 336.45
InChI Key: NINOXQORRYKHGJ-UHFFFAOYSA-N
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Description

3-[7-(2-Methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a 1,4-thiazepane ring substituted with a 2-methylphenyl group. The 1,4-thiazepane moiety, a seven-membered ring containing sulfur and nitrogen atoms, confers unique steric and electronic properties. This compound is hypothesized to belong to a class of materials investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its structural resemblance to thermally activated delayed fluorescence (TADF) emitters.

Properties

IUPAC Name

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-5-2-3-8-18(15)19-9-10-22(11-12-24-19)20(23)17-7-4-6-16(13-17)14-21/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINOXQORRYKHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the benzonitrile group and the methylphenyl substituent. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazepane ring and benzonitrile group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in OLED TADF Materials

The compound’s structural analogues include benzonitrile derivatives with varied heterocyclic substituents. Key examples from patent literature include:

Compound Heterocyclic Core Key Substituent Application
Target Compound 1,4-Thiazepane 2-Methylphenyl Potential TADF emitter
4-[3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl]benzonitrile Carbazole + Phenoxazine Pyridine-phenoxazine OLED TADF material

Key Observations :

  • Electron-Withdrawing Groups : The benzonitrile group in both compounds acts as an electron-withdrawing moiety, stabilizing LUMO levels for efficient charge transfer.
  • Heterocyclic Donors: The carbazole-phenoxazine hybrid in the analogue provides strong electron-donating capabilities, whereas the thiazepane in the target compound may exhibit weaker donating effects due to reduced conjugation.
Electronic and Photophysical Properties (Hypothetical Comparison)

Based on structural analogs, theoretical comparisons can be drawn:

Property Target Compound Carbazole-Phenoxazine Analogue
HOMO-LUMO Gap (eV) ~3.2 (estimated) 2.8–3.0 (reported)
TADF Efficiency (ΦPL) Not reported >90% (patent claims)
Thermal Stability (Td, °C) Likely >200 (thiazepane stability) 250–300 (patent data)

Analysis :

  • The larger HOMO-LUMO gap in the target compound suggests a blue-shifted emission compared to the carbazole-phenoxazine derivative, which is typically green-emitting.
  • The absence of rigid aromatic systems (e.g., carbazole) may reduce TADF efficiency due to slower reverse intersystem crossing (RISC).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazepane ring formation and subsequent functionalization. Key steps include:

  • Thiazepane Ring Formation : Cyclization reactions under controlled pH (6.5–7.5) and temperature (60–80°C) to stabilize the thiazepane core .
  • Carbonylation : Acylation using carbonyl donors (e.g., activated esters) in anhydrous solvents (e.g., dichloromethane) with catalytic base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the benzonitrile proton appears as a singlet at ~7.5 ppm, while thiazepane protons show multiplet splitting between 3.0–4.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 363.15) .

Q. What are the key stability considerations for this compound under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Degradation studies show the compound is stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under acidic (pH < 4) or alkaline (pH > 9) conditions. Use phosphate-buffered saline (PBS) for biological assays .
  • Temperature Sensitivity : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm carbonyl connectivity to the thiazepane nitrogen .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles, critical for distinguishing regioisomers .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data to identify discrepancies .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates, improving yield from 45% to 72% in the thiazepane ring closure .
  • Stepwise Temperature Control : Perform exothermic steps (e.g., acylation) at 0–5°C to minimize side reactions, followed by gradual warming to 25°C .
  • In Situ Monitoring : Employ reaction calorimetry to optimize reagent addition rates and prevent thermal runaway .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : The benzonitrile group activates the carbonyl carbon for nucleophilic attack. Substituent effects on the 2-methylphenyl ring (e.g., electron-donating groups) modulate reaction rates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while protic solvents (e.g., methanol) reduce yields by 30–40% .

Q. What in vitro assays are appropriate for assessing biological activity, and how should controls be designed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test protease inhibition. Include positive controls (e.g., E-64 for cysteine proteases) and vehicle controls (DMSO < 0.1%) .
  • Cellular Uptake Studies : Radiolabel the compound with ¹⁴C at the benzonitrile group and measure intracellular concentrations via scintillation counting. Normalize to protein content (Bradford assay) .

Q. How can researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer :

  • Purity Thresholds : Require ≥98% purity (HPLC) and confirm absence of residual solvents (GC-MS) .
  • Biological Replicates : Use at least three independent batches in dose-response assays. Statistical analysis (ANOVA with Tukey’s post hoc) identifies outliers .

Contradiction Analysis in Published Data

Q. How should discrepancies in reported IC₅₀ values across studies be investigated?

  • Methodological Answer :

  • Assay Standardization : Compare buffer compositions (e.g., ionic strength, cofactors) and cell lines used. For example, IC₅₀ may vary 10-fold between HEK293 and HeLa cells due to differential receptor expression .
  • Meta-Analysis : Apply the Hartung-Knapp-Sidik-Jonkman random-effects model to aggregate data from ≥5 studies and identify confounding variables .

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